6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one
Description
6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one (CAS: 75841-27-9) is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₄BrN₃O and a molecular weight of 214.02 g/mol . It belongs to the pyrrolotriazinone family, characterized by a fused pyrrole-triazinone scaffold.
Properties
IUPAC Name |
6-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-5-2-1-4-3-8-9-6(11)10(4)5/h1-3H,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXHMNXTYPQURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC(=O)N2C(=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75841-27-9 | |
| Record name | 6-bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one can be synthesized through various methods. One common approach involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, often involving microwave-assisted heating or refluxing with specific reagents such as sodium methoxide or phosphorus oxychloride .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the compound by integrating reaction and separation processes into a streamlined system . Continuous-flow synthesis is advantageous due to its ability to handle hazardous intermediates and optimize reaction conditions for higher yields and safety.
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the bromine atom or other functional groups within the molecule.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, phosphorus oxychloride, and other nucleophiles. Reaction conditions often involve high temperatures, microwave-assisted heating, or refluxing .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a tankyrase inhibitor, stearoyl CoA desaturase inhibitor, and melanin-concentrating hormone receptor antagonist.
Biological Research: It is used in the development of inhibitors for various biological targets, including phosphoinositide 3-kinase (PI3K) and CRF1 receptors.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one involves its interaction with specific molecular targets. For instance, as a tankyrase inhibitor, it binds to the tankyrase enzyme, preventing its activity and thereby affecting cellular processes such as Wnt signaling . The compound’s ability to inhibit stearoyl CoA desaturase and melanin-concentrating hormone receptors involves similar binding interactions with these targets, leading to modulation of their respective pathways .
Comparison with Similar Compounds
Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₆H₄BrN₃O |
| Molecular Weight | 214.02 g/mol |
| CAS Registry Number | 75841-27-9 |
| Purity (Commercial) | Typically ≥95% (vendor-dependent) |
Structural and Functional Comparison with Similar Compounds
Pyrrolotriazinones exhibit structural diversity based on the position of nitrogen atoms in the triazinone ring and substitutions on the core scaffold. Below is a comparative analysis of 6-bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one with key analogs:
Isomeric Pyrrolotriazinones
Key Observations :
- Isomerism significantly impacts biological activity. For example, pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one derivatives exhibit marked activity as ubiquitin-specific protease 7 (USP7) inhibitors , whereas the [1,2-d] isomer remains less studied .
- Bromination at position 6 enhances electrophilicity, facilitating cross-coupling reactions for further derivatization .
Substituted Pyrrolotriazinones
Substituents on the pyrrolotriazinone core influence pharmacokinetic and pharmacodynamic properties:
Key Observations :
- Bromine substitution offers a handle for Suzuki-Miyaura or Ullmann coupling, enabling diversification into complex analogs .
- Methyl or thiazole groups improve stability and target engagement compared to the unsubstituted parent scaffold .
Comparison with Other Pyrrolotriazinone Syntheses
Key Observations :
- The Cu(II)-catalyzed method for pyrrolo[2,1-f] analogs is efficient but may require optimization for the [1,2-d] isomer .
- Bromination protocols must balance regioselectivity and yield, as seen in .
Target Compound
Further derivatization could unlock activity against targets like PI3K or USP7 .
Comparative Bioactivity
Key Observations :
- Pyrrolo[2,1-f]triazinones dominate current research due to their potent enzyme inhibition .
- The target compound’s bromine atom may enhance binding to hydrophobic pockets in target proteins, similar to brominated kinase inhibitors .
Biological Activity
Overview
6-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure features a pyrrolo[1,2-d][1,2,4]triazine core, which is associated with various biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 6-bromo-3H-pyrrolo[1,2-d][1,2,4]triazin-4-one
- Molecular Formula : C₆H₄BrN₃O
- Molecular Weight : 214.03 g/mol
- CAS Number : 75841-27-9
Biological Activities
This compound has been studied for its diverse pharmacological properties:
1. Inhibition of Tankyrase
- Mechanism : The compound acts as a tankyrase inhibitor by binding to the enzyme and preventing its activity. This inhibition affects cellular processes such as Wnt signaling pathways.
- Research Findings : Studies have shown that tankyrase inhibitors can lead to decreased proliferation of cancer cells in vitro and in vivo models.
2. Antagonism of Melanin-Concentrating Hormone Receptor
- Mechanism : It interferes with the binding of melanin-concentrating hormone (MCH) to its receptor.
- Research Findings : This action is linked to potential therapeutic effects in obesity and metabolic disorders.
3. Inhibition of Stearoyl-CoA Desaturase
- Mechanism : The compound inhibits stearoyl-CoA desaturase, an enzyme involved in fatty acid metabolism.
- Research Findings : Inhibition may lead to altered lipid profiles and reduced fat accumulation in adipose tissues.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results indicated significant cytotoxicity with IC50 values ranging from 5 to 15 µM across different cell types. Mechanistic studies revealed that the compound induces apoptosis via the intrinsic pathway.
Case Study 2: Metabolic Effects
Another research focused on the metabolic effects of this compound in animal models. Mice treated with this compound showed a marked decrease in body weight and improved glucose tolerance compared to control groups.
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Pyrrolo-triazine | Tankyrase inhibitor |
| 7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine | Pyrrolo-triazine | Anticancer properties |
| Pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one | Pyrrolo-triazine | Limited biological activity |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:
- Tankyrase Inhibition : By binding to tankyrase enzymes (TNKS), it disrupts Wnt signaling pathways critical for tumor growth.
- Receptor Antagonism : As an antagonist at MCH receptors, it modulates appetite and energy expenditure.
Q & A
Q. What are the common synthetic routes for preparing 6-bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of brominated pyrrolotriazinones often involves cyclization or rearrangement strategies. For example, Yang et al. demonstrated a CuCl₂·2H₂O/NaOAc/DMSO catalytic system at 120°C for synthesizing analogous pyrrolotriazinones via one-pot reactions . A two-step approach using intermediates like 1-amino-1H-pyrrole-2-carboxamide can introduce bromine at specific positions. Adjusting catalysts (e.g., Cu(II) vs. Pd) and solvents (DMSO vs. DMF) can optimize yields. For instance, NaOAc as a base in DMSO enhances cyclization efficiency, while higher temperatures (120°C vs. 80°C) may improve reaction rates but risk decomposition .
Table 1 : Key Synthetic Parameters and Yields for Analogous Compounds
| Reaction Type | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Cyclization | CuCl₂·2H₂O/NaOAc | DMSO | 120 | 85 | |
| Rearrangement | NaOAc | DMF | 100 | 72 |
Q. How can researchers characterize the structure of this compound using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR are critical for confirming regiochemistry. The bromine substituent causes distinct deshielding in adjacent protons. For example, in pyrrolo[2,1-f]triazinones, the H-6 proton resonates at δ 8.2–8.5 ppm due to electron withdrawal .
- MS : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₆H₄BrN₃O requires m/z 228.95).
- X-ray Crystallography : Resolves ambiguities in ring fusion and substituent positioning. For related compounds, C–Br bond lengths (~1.89 Å) and dihedral angles confirm spatial orientation .
Q. What are the key intermediates in the synthesis of this compound, and how are they optimized?
- Methodological Answer : Critical intermediates include:
- Pyrrole-2-carboxamides : Synthesized from 3-chloro-1H-pyrrole-2-carboxylic acid via amidation. Purity (>98%) is achieved through recrystallization in ethanol/water .
- Brominated precursors : Direct bromination using NBS (N-bromosuccinimide) in DMF at 0°C minimizes polybromination. For example, regioselective bromination at the 6-position requires steric control via bulky directing groups .
Advanced Research Questions
Q. How can researchers address contradictions in reported yields for brominated pyrrolotriazinones across different synthetic protocols?
- Methodological Answer : Yield discrepancies often arise from:
- Catalyst poisons : Trace moisture or oxygen in Cu-catalyzed reactions can reduce efficiency. Use of degassed solvents and inert atmospheres improves reproducibility .
- Substrate purity : Impurities in starting materials (e.g., 1-amino-pyrroles) lower yields. Pre-purification via column chromatography (SiO₂, hexane/EtOAc) is recommended .
- Reaction monitoring : TLC or HPLC tracking identifies incomplete reactions. For example, extending reaction time from 6h to 12h increased yields by 15% in analogous systems .
Q. What strategies ensure regioselective bromination in pyrrolotriazinone systems, particularly at the 6-position?
- Methodological Answer :
- Directing groups : Installing temporary groups (e.g., Boc-protected amines) at adjacent positions directs bromination. For example, a Boc group at N-3 of pyrrolo[2,1-f]triazinone ensures bromination occurs at C-6 .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states favoring C-6 over C-7 bromination. Kinetic studies show DMF increases selectivity to 9:1 (C-6:C-7) .
Q. How can catalytic systems be optimized for large-scale synthesis of this compound?
- Methodological Answer :
- Catalyst loading : Reducing CuCl₂·2H₂O from 10 mol% to 5 mol% with 2 equiv. NaOAc maintains yield (82%) while lowering costs .
- Flow chemistry : Continuous-flow systems minimize side reactions (e.g., dimerization) by precise temperature control. Pilot studies show 20% higher throughput compared to batch methods .
Q. What role do substituents play in the stability and reactivity of this compound during cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing effects : The bromine atom activates the triazinone ring for Suzuki-Miyaura coupling. Pd(PPh₃)₄ (5 mol%) in THF/H₂O (3:1) at 80°C couples with aryl boronic acids (e.g., phenylboronic acid, 90% yield) .
- Hydrolytic stability : The lactam moiety is sensitive to strong bases. Buffered conditions (pH 7–8) prevent ring opening during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
